![molecular formula C13H11N5 B2360736 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 1092305-59-3](/img/structure/B2360736.png)
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
“3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is a complex organic compound that contains a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms at non-adjacent positions .
Chemical Reactions Analysis
The chemical reactions involving “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely be complex and highly dependent on the specific conditions and reagents used. For example, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .
Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has shown promise in pharmaceutical synthesis. Researchers have explored various synthetic strategies to access derivatives of this compound. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of N-isoindoline-1,3-diones . These derivatives could serve as building blocks for novel drug candidates.
Herbicides and Agrochemicals
The compound’s unique structure makes it a potential candidate for herbicides and agrochemicals. Researchers have investigated its efficacy in inhibiting plant growth and controlling weeds. Further studies are needed to optimize its herbicidal properties .
Colorants and Dyes
N-isoindoline-1,3-dione derivatives have been explored for their colorant and dye applications. Their chromophoric properties make them suitable for use in textiles, paints, and other color-related industries .
Polymer Additives
The compound’s reactivity allows for its incorporation into polymer matrices. It could serve as an additive to modify polymer properties, such as mechanical strength, thermal stability, or UV resistance .
Organic Synthesis
Researchers have utilized N-isoindoline-1,3-dione derivatives in organic synthesis. These compounds participate in various reactions, including cyclizations, condensations, and functional group transformations. Their versatility makes them valuable tools for constructing complex organic molecules .
Photochromic Materials
The compound’s photochromic properties have attracted attention. Photochromic materials change color upon exposure to light, and N-isoindoline-1,3-dione derivatives could find applications in optical devices, sensors, and smart materials .
Anti-Fibrosis Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic diseases .
Safety and Hazards
The safety and hazards associated with “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific chemical structure and how it is used. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for research on “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific properties and potential applications. For example, similar compounds have been studied for their potential as bioactive ligands and chemosensors . Additionally, solvent- and catalyst-free synthesis methods under microwave irradiation have been explored for similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that similar compounds can effectively interact with their targets through various mechanisms . For instance, some compounds can promote C–H amination mediated by cupric acetate .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities . For instance, some compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDJJUJMHFDQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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